

Application Note: Reaction of trans-2-Bromo-1-indanol with Nucleophiles

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Compound of Interest

Compound Name: *trans-2-Bromo-1-indanol*

CAS No.: 78684-69-2

Cat. No.: B12117802

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Pathways to Privileged Chiral Scaffolds in Drug Discovery

Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a versatile bicyclic halohydrin serving as a critical divergence point in the synthesis of amino-indanol pharmacophores. These scaffolds are central to HIV protease inhibitors (e.g., Indinavir), chiral auxiliaries, and asymmetric catalysts.[1]

This Application Note details the reactivity profile of *trans-2-bromo-1-indanol*, specifically its transformation into indene oxide and subsequent nucleophilic ring-opening.[2] We distinguish between Basic Pathways (yielding *trans-1,2-disubstituted* products) and Acidic/Ritter Pathways (yielding *cis-1,2-disubstituted* products), providing validated protocols for researchers optimizing lead compounds.

Mechanistic Insight: The "Epoxide Gateway"

The reactivity of *trans-2-bromo-1-indanol* is governed by its stereochemistry. The hydroxyl group at C1 and the bromine at C2 are on opposite faces of the indane ring (*trans*). This

geometry is ideally set up for intramolecular nucleophilic substitution.

The Critical Intermediate: Indene Oxide

Upon treatment with base, the C1-hydroxyl is deprotonated. The resulting alkoxide attacks the C2-position from the rear, displacing the bromide. Because the starting material is trans, the oxygen and the leaving group are anti-periplanar (pseudo-diaxial), facilitating rapid closure to indene oxide (1,2-epoxyindane).

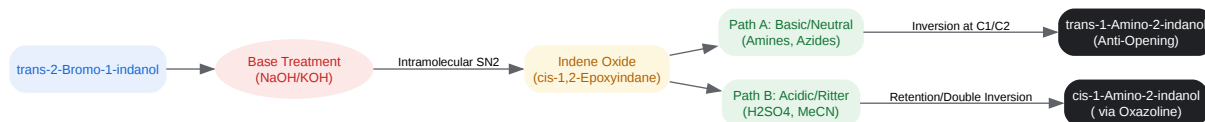
Divergent Nucleophilic Trajectories

Once indene oxide is formed (either isolated or in situ), the stereochemical outcome of the final product depends on the reaction conditions:

- Basic/Neutral Nucleophilic Attack (The trans Route):
 - Mechanism:

-type attack on the epoxide.
 - Stereochemistry: Backside attack opens the ring with inversion at the carbon of attack. Since the epoxide oxygen remains on the other face, the resulting 1,2-disubstituted product has a trans configuration.
 - Regioselectivity: Nucleophiles may attack C1 (benzylic) or C2. While C1 is electronically activated (benzylic), C2 is less sterically hindered. Solvent and catalyst choice modulate this ratio.[3]
- Acidic/Ritter Reaction (The cis Route):
 - Mechanism: Strong acid generates a carbocation or oxazoline intermediate that allows for retention of configuration or double inversion.
 - Outcome: Essential for synthesizing cis-1-amino-2-indanol (the Indinavir fragment).

Pathway Visualization



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Figure 1: Divergent synthesis pathways starting from trans-2-bromo-1-indanol.

Experimental Protocols

Protocol A: Synthesis of trans-1-Amino-2-indanol Derivatives

Target Audience: Researchers synthesizing chiral ligands or resolving agents. Mechanism: In situ formation of indene oxide followed by aminolysis.

Reagents:

- trans-2-Bromo-1-indanol (1.0 equiv)
- Primary Amine (e.g., Benzylamine, 1.2 equiv)
- Potassium Hydroxide (KOH) (2.5 equiv)
- Solvent: Methanol (MeOH) or Ethanol (EtOH)

Workflow:

- Epoxidation: Dissolve trans-2-bromo-1-indanol in MeOH (0.5 M). Add KOH pellets (powdered) at 0°C. Stir for 1 hour.
 - Checkpoint: TLC should show disappearance of bromohydrin and appearance of indene oxide (higher R_f).
- Aminolysis: Add the primary amine directly to the reaction mixture.

- Reflux: Heat the mixture to 60°C (or reflux) for 4–6 hours.
 - Note: The basic conditions drive the amine attack. The benzylic position (C1) is often favored, but mixtures of C1/C2 attack can occur.
- Workup: Concentrate solvent in vacuo. Dilute with EtOAc and wash with water (x2) and brine.
- Purification: Recrystallization is often possible for amino-indanols. Alternatively, use Flash Column Chromatography (DCM/MeOH/NH₄OH).

Data Table: Typical Regioselectivity in Epoxide Opening

Nucleophile	Conditions	Major Product Isomer	Yield
Benzylamine	MeOH, Reflux	trans-1-(benzylamino)-2-indanol	75-85%
Sodium Azide	DMF, 80°C	trans-1-azido-2-indanol	90%
Aniline	YCl ₃ (cat), rt	trans-1-anilino-2-indanol	88%

Protocol B: Synthesis of cis-1-Amino-2-indanol (Ritter Type)

Target Audience: Drug development (HIV protease inhibitors). Mechanism: This protocol bypasses the direct anti-opening to achieve cis-stereochemistry via a Ritter reaction involving an oxazoline intermediate.

Reagents:

- Indene Oxide (freshly prepared from **trans-2-bromo-1-indanol**)
- Acetonitrile (Solvent & Reactant)

- Sulfuric Acid (H₂SO₄) or Oleum
- Water (for hydrolysis)^{[4][5]}

Workflow:

- Ritter Reaction: Dissolve Indene Oxide in Acetonitrile at -40°C.
- Acid Addition: Slowly add H₂SO₄ (2.0 equiv). The low temperature is critical to control the exotherm and prevent polymerization.
- Cyclization: Allow to warm to RT. The nitrile nitrogen attacks the benzylic carbocation, forming a cis-fused oxazoline intermediate.
- Hydrolysis: Add water and heat to reflux. This hydrolyzes the oxazoline to the cis-amino alcohol.
- Isolation: Basify with NaOH to pH > 12. Extract with DCM. The cis-aminoindanol often precipitates or crystallizes upon cooling.

Critical Optimization Parameters

Regioselectivity Control

When opening the epoxide with amines (Protocol A), the competition between C1 (benzylic) and C2 attack is significant.

- Electronic Control: Benzylic attack (C1) is favored by solvents that stabilize the developing partial positive charge (e.g., protic solvents like MeOH).
- Steric Control: Bulky amines may favor attack at the less hindered C2 position.
- Catalysis: Lewis acids (e.g., YCl₃, LiBr) can enhance regioselectivity towards C1 by coordinating to the epoxide oxygen.

Safety Considerations

- Bromohydrins: Potential skin irritants and sensitizers.

- Indene Oxide: Volatile and potentially mutagenic. When possible, generate in situ (Protocol A) to minimize exposure.
- Exotherms: The Ritter reaction (Protocol B) is highly exothermic; strict temperature control is required during acid addition.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Low Yield (Protocol A)	Polymerization of epoxide	Lower temperature; ensure amine is added immediately after epoxide formation.
Mixed Regioisomers	Lack of directing group/solvent	Switch to solvent-directed opening (e.g., DMF/Water) or use Lewis Acid catalyst.
Incomplete Reaction	Poor solubility of amine	Use co-solvents (THF/MeOH) or increase temperature to reflux.

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